molecular formula C20H23NO4 B2591791 butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate CAS No. 1232820-38-0

butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate

Cat. No.: B2591791
CAS No.: 1232820-38-0
M. Wt: 341.407
InChI Key: FYRMVHRKGUZKFY-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate typically involves the condensation of 4-aminobenzoic acid with 3-ethoxy-2-hydroxybenzaldehyde under acidic or basic conditions to form the Schiff base intermediate. This intermediate is then esterified with butanol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-hydroxybenzoate: Similar structure but lacks the Schiff base moiety.

    Ethyl 4-aminobenzoate: Similar structure but lacks the phenolic hydroxyl and ethoxy groups.

    Methyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate: Similar structure but with a methyl ester group instead of a butyl ester group.

Uniqueness

Butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the Schiff base moiety and the phenolic hydroxyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

butyl 4-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-3-5-13-25-20(23)15-9-11-17(12-10-15)21-14-16-7-6-8-18(19(16)22)24-4-2/h6-12,14,22H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRMVHRKGUZKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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